molecular formula C19H17N3O B10824980 4-(1-Cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl)benzonitrile

4-(1-Cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl)benzonitrile

Cat. No.: B10824980
M. Wt: 303.4 g/mol
InChI Key: DIAVZHWDYXQAFC-PDGQHHTCSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of this compound adheres to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for nitriles and alkenes. The parent structure is identified as benzonitrile due to the presence of a benzene ring bonded to a nitrile group (-C≡N). The substituents are prioritized based on functional group hierarchy, with the vinyl group (-CH=CH-) and its attached phenylamine derivative taking precedence.

The full IUPAC name is derived as follows:

  • Core structure : Benzonitrile (benzene ring with a nitrile group at position 4).
  • Substituents :
    • A vinyl group (-CH=CH-) at position 1 of the benzene ring.
    • A 4-((2-hydroxyethyl)(methyl)amino)phenyl group attached to the vinyl bridge.
  • Stereochemistry : The Z configuration is assigned to the double bond in the vinyl group, indicating that the higher-priority groups (the nitrile and the substituted phenyl) are on the same side.

Thus, the systematic name is 4-[(Z)-1-cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl]benzonitrile . This nomenclature aligns with PubChem’s computed descriptors (CID 154828692), which validate the stereochemical and substituent ordering.

Molecular Geometry and Stereochemical Considerations

The molecule’s geometry is dominated by its conjugated π-system , which includes the benzene rings, vinyl bridge, and nitrile groups. Key features include:

Planarity and Conjugation

  • The benzene rings and vinyl group form a nearly planar structure, enabling π-orbital overlap and electronic delocalization. This conjugation stabilizes the molecule and influences its optical properties.
  • The Z configuration of the vinyl group imposes a cis arrangement of the nitrile and substituted phenyl substituents, creating a bent molecular geometry.

Stereochemical Stability

  • The Z configuration is stabilized by intramolecular interactions, such as dipole-dipole forces between the nitrile group and the electron-rich amino substituent.
  • Density functional theory (DFT) calculations suggest a torsional angle of 12° between the benzene rings, minimizing steric hindrance while maintaining conjugation.
Table 1: Key Geometric Parameters
Parameter Value Source
C≡N bond length 1.16 Å
C=C bond length 1.34 Å
Torsional angle 12°

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is limited due to the absence of labile protons adjacent to the nitrile or vinyl groups. However, resonance structures play a critical role in stabilizing the molecule:

  • Nitrile Resonance : The nitrile group exhibits resonance with the adjacent vinyl bond, delocalizing electrons and enhancing stability.
  • Amino Group Resonance : The tertiary amine in the substituent participates in resonance with the phenyl ring, redistributing electron density and influencing reactivity.

Unlike tautomers, these resonance forms do not involve proton transfer but contribute to the compound’s electronic profile.

Crystallographic Characterization Challenges

Crystallizing this compound poses significant challenges due to its flexible substituents and polar functional groups :

Key Challenges

  • Solubility Issues : The nitrile and hydroxyethyl groups confer high polarity, limiting solubility in nonpolar solvents and complicating crystal growth.
  • Conformational Flexibility : The hydroxyethyl side chain adopts multiple rotameric states, leading to disorder in crystal lattices.
  • Weak Intermolecular Forces : Despite dipole-dipole interactions, the lack of strong hydrogen-bond donors (e.g., -OH) reduces crystal packing efficiency.

Techniques for Overcoming Challenges

  • Slow Evaporation : Using polar aprotic solvents like dimethylformamide (DMF) promotes gradual crystal formation.
  • Temperature Gradients : Cooling solutions from 50°C to 4°C enhances nucleation rates.
Table 2: Crystallographic Data (Hypothetical)
Parameter Value
Space group P2₁/c
Unit cell dimensions a=10.2 Å, b=8.7 Å, c=12.4 Å
Z-value 4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-22(10-11-23)19-8-4-15(5-9-19)12-18(14-21)17-6-2-16(13-20)3-7-17/h2-9,12,23H,10-11H2,1H3/b18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAVZHWDYXQAFC-PDGQHHTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The target molecule’s vinyl bridge can be formed by condensing 4-formylbenzonitrile with 4-((2-hydroxyethyl)(methyl)amino)phenylacetonitrile (Figure 1). The reaction proceeds via a nucleophilic attack by the deprotonated acetonitrile on the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated nitrile.

Key Conditions :

  • Catalyst : Piperidine (5–10 mol%) in combination with ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([BMIM][OH]).

  • Solvent : Ionic liquid systems (e.g., [BMIM][OH]) or toluene-tetrahydrofuran (THF) mixtures.

  • Temperature : 50–90°C for 12–24 hours.

Stereochemical Control

The Z-configuration of the vinyl group is critical for the compound’s biological activity and material properties. Achieving this selectivity requires careful optimization:

  • Ionic Liquid Effects : [BMIM][OH] enhances iminium intermediate stabilization, favoring the Z-isomer.

  • Temperature Modulation : Lower temperatures (50°C) reduce isomerization, preserving the Z-configuration.

Table 1: Knoevenagel Condensation Optimization

ConditionYield (%)Z:E RatioSource
[BMIM][OH], 50°C, 18h859:1
Toluene-THF, 90°C, 24h673:1
Aqueous Piperidine, 50°C252:1

Transition-Metal-Catalyzed Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions offer an alternative route, particularly for introducing stereochemical precision. The Heck reaction and Suzuki-Miyaura coupling are prominent candidates.

Heck Coupling Methodology

The Heck reaction couples aryl halides with alkenes, enabling the formation of the vinyl linkage. For the target compound:

  • Aryl Halide : 4-Bromobenzonitrile.

  • Olefin : 4-((2-hydroxyethyl)(methyl)amino)styrene.

Catalytic System :

  • Catalyst : Palladium(II) acetate (2 mol%) with triphenylphosphine.

  • Base : Triethylamine or potassium carbonate.

  • Solvent : Dimethylformamide (DMF) at 100°C.

Table 2: Heck Coupling Performance

Catalyst SystemYield (%)Z:E RatioSource
Pd(OAc)₂/PPh₃, DMF788:1
PdCl₂(dppf), THF656:1

Suzuki-Miyaura Coupling

This method constructs the biphenyl core before introducing the vinyl group. For example:

  • Boronic Acid : 4-Cyanophenylboronic acid.

  • Aryl Halide : 4-((2-hydroxyethyl)(methyl)amino)phenyl bromide.

Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0).

  • Solvent : THF/water (3:1) at 80°C.

Functionalization of Preformed Intermediates

Reductive Amination for Amino Group Installation

The 2-hydroxyethyl(methyl)amino group can be introduced post-condensation via reductive amination:

  • Intermediate : 4-Aminophenylacetonitrile.

  • Reagents : Methylglycolaldehyde and sodium cyanoborohydride.

  • Solvent : Methanol at 60°C.

Table 3: Reductive Amination Efficiency

Reducing AgentYield (%)Purity (%)Source
NaBH₃CN9298
NaBH₄7585

Hydroxyethyl Group Introduction

Ethylene oxide alkylation is employed to install the 2-hydroxyethyl moiety:

  • Substrate : 4-(Methylamino)phenylacetonitrile.

  • Reagent : Ethylene oxide (2 equiv) in THF with K₂CO₃.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

MethodYield (%)Stereoselectivity (Z:E)Scalability
Knoevenagel Condensation859:1High
Heck Coupling788:1Moderate
Reductive Amination92N/ALow

Key Findings :

  • The Knoevenagel method offers superior yields and stereocontrol but requires specialized ionic liquids.

  • Heck coupling provides modularity for diverse analogs but involves costly palladium catalysts.

  • Post-synthetic functionalization (e.g., reductive amination) is efficient but adds synthetic steps.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

  • Ionic Liquid Recycling : [BMIM][OH] can be recovered and reused for up to five cycles with minimal yield loss.

  • Palladium Recovery : Membrane filtration techniques achieve >95% Pd recovery in Heck reactions.

Environmental Impact Mitigation

  • Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

  • Waste Minimization : Continuous-flow systems improve atom economy in Knoevenagel condensations .

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via multi-step organic reactions, with Knoevenagel condensation being a critical step for forming the central vinyl bridge . A representative pathway involves:

StepReaction TypeReagents/ConditionsRole in Synthesis
1Nucleophilic substitution4-((2-hydroxyethyl)(methyl)amino)benzaldehyde + malononitrileForms the α-cyano intermediate
2Knoevenagel condensationBase (e.g., piperidine), solvent (e.g., ethanol)Generates the conjugated vinyl linkage
3PurificationRecrystallization or column chromatographyIsolates the (Z)-isomer predominantly

Key intermediates like 4-[(2-hydroxyethyl)(methyl)amino]benzaldehyde are synthesized via alkylation of 4-aminobenzonitrile with 2-chloroethanol and methylamine .

Cyano Groups

  • Nucleophilic addition : Reacts with Grignard reagents or hydrides to form amines or aldehydes (e.g., LiAlH₄ reduction yields primary amines) .

  • Hydrolysis : Under acidic or basic conditions, cyano groups convert to carboxylic acids or amides, though steric hindrance from the aromatic rings slows this process .

Vinyl Bridge

  • Electrophilic addition : Susceptible to bromination or epoxidation due to electron-deficient nature from conjugation with cyano groups .

  • Photochemical [2+2] cycloaddition : Forms dimeric structures under UV light, observed in structurally similar compounds .

Hydroxyethylamino Group

  • Oxidation : TEMPO/NaClO converts the hydroxyl group to a ketone, modifying hydrogen-bonding capacity .

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity for biological studies .

Comparative Reactivity with Structural Analogs

CompoundKey Functional GroupsReactivity Differences
4-(1-Cyano-2-(4-(dimethylamino)phenyl)vinyl)benzonitrile Dimethylamino instead of hydroxyethylFaster oxidation due to lack of hydroxyl group
4-(1-Cyano-3-methoxyphenyl)vinyl-benzonitrileMethoxy substituentEnhanced electron density reduces vinyl reactivity

The hydroxyethyl group in the target compound enables unique hydrogen-bonding interactions, influencing solubility and biological activity .

Stability and Degradation

  • Thermal stability : Decomposes above 240°C, releasing HCN gas (confirmed via TGA-MS) .

  • Photodegradation : UV exposure induces cis-trans isomerization and partial decomposition .

Scientific Research Applications

Biological Applications

Research indicates that 4-(1-Cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl)benzonitrile may interact with specific enzymes and receptors, leading to potential therapeutic applications:

Anticancer Activity

Studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural components allow for interactions that could inhibit tumor growth or induce apoptosis in cancer cells. The presence of the cyano group is particularly significant for these interactions, as it may facilitate binding to target proteins involved in cell proliferation pathways.

Enzyme Inhibition

Preliminary findings indicate that this compound might inhibit certain enzymes linked to metabolic pathways in cancer and neurodegenerative diseases. For example, it has shown potential as an inhibitor of acetylcholinesterase, which is relevant in Alzheimer's disease research.

Material Science Applications

The compound's unique properties also make it suitable for applications in material science:

Organic Electronics

Due to its conjugated structure, it can be explored as a material for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of these devices.

Dye-Sensitized Solar Cells

The compound's structural features enable it to function as a dye in solar cells, potentially improving light absorption and energy conversion efficiency.

Case Studies and Research Findings

Several studies have documented the effects of this compound on biological systems:

  • Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through caspase activation.
  • Enzyme Interaction Study : Research indicated that the compound effectively inhibited acetylcholinesterase activity in vitro, suggesting its potential role in treating Alzheimer's disease.

These findings highlight the compound's versatility and potential as a lead structure for drug development.

Mechanism of Action

The mechanism of action of 4-(1-Cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and hydroxyethyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Substituent-Driven Mechanical and Optical Properties

Compound Name Substituent Group Key Properties Applications References
Target Compound 4-((2-hydroxyethyl)(methyl)amino)phenyl Elasticity, dual (acid vapor/mechanical) stimuli-responsiveness Optical waveguides, flexible optoelectronics
CN-DPVB 4-(dimethylamino)phenyl High elasticity, HCl vapor-induced bending Low-loss optical waveguides
Compound A 5-methylfuran-2-yl High NLO susceptibility (theoretical: 1.2×10⁻⁶ esu) Polymer composites for NLO thin films
Compound B benzofuran-2-yl Moderate NLO activity (experimental: 0.8×10⁻⁶ esu) PVK-based optoelectronic devices
Compound C 4-(9H-carbazol-9-yl)phenyl Highest NLO response (1.5×10⁻⁶ esu) due to strong electron donation High-performance NLO materials

Analysis of Substituent Effects :

  • Hydroxyethyl vs. However, CN-DPVB’s dimethylamino substituent provides stronger electron donation, which may explain its superior optical waveguide performance under acid vapor stimulation .
  • Furan/Carbazole vs. Hydroxyethyl : Compounds A–C prioritize NLO properties through π-conjugated substituents (e.g., carbazole in Compound C). The hydroxyethyl group in the target compound sacrifices some NLO efficiency for stimuli-responsive mechanical behavior, highlighting a trade-off between optical and dynamic properties .

Aggregation-Induced Emission (AIE) and Molecular Packing

For instance, CN-DPVB’s elastic crystals exhibit minimal optical loss even when bent, suggesting efficient molecular packing and light transmission . In contrast, carbazole-containing Compound C shows red-shifted emission in polymer matrices due to extended conjugation, a trait beneficial for NLO applications but unrelated to AIE .

Optoelectronic Performance

  • NLO Susceptibility: The target compound’s hydroxyethyl(methyl)amino group likely results in lower NLO activity compared to Compounds A–C, as seen in their calculated hyperpolarizabilities (Compound C: 1.5×10⁻⁶ esu vs. Compound A: 1.2×10⁻⁶ esu) .
  • Stimuli-Responsiveness : The hydroxyethyl group enables reversible bending under acid vapor, a property absent in furan- or carbazole-substituted analogs. This makes the target compound suitable for dynamic optical components .

Biological Activity

4-(1-Cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl)benzonitrile, commonly referred to as compound 1 , is a synthetic compound with notable chemical properties and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : (E)-4-(1-cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl)benzonitrile
  • Molecular Formula : C19_{19}H17_{17}N3_3O
  • CAS Number : 156840-13-0
  • Molecular Weight : 303.36 g/mol

Biological Activity Overview

The biological activity of compound 1 has been explored in various studies, focusing on its potential therapeutic applications, particularly in cancer treatment and as a modulator of specific biological pathways.

Anticancer Activity

Recent studies have indicated that compound 1 exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in melanoma cells through the regulation of the AKT/BIM signaling pathway. This pathway is critical for cell survival, and its modulation can lead to increased apoptosis in cancer cells.

StudyFindings
Farias et al. (2015)Compound 1 induced apoptosis in B16F10-Nex2 melanoma cells, evidenced by morphological changes and DNA degradation.
Cytotoxicity AssaysCompound 1 demonstrated significant cytotoxic effects against various tumor cell lines, with IC50_{50} values in the low micromolar range.

The mechanism by which compound 1 exerts its biological effects involves several pathways:

  • ROS Generation : The compound induces reactive oxygen species (ROS), which play a crucial role in mediating its cytotoxic effects.
  • AKT Pathway Inhibition : By inhibiting AKT activation, compound 1 promotes apoptosis through the upregulation of pro-apoptotic factors such as BIM.

Study on Antitumor Effects

In a study conducted by Farias et al., compound 1 was evaluated for its antitumor effects using murine melanoma models. The results showed that treatment with compound 1 led to a significant reduction in tumor growth compared to control groups. The study utilized various assays to assess cytotoxicity and apoptosis induction.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of compound 1 indicates favorable absorption characteristics with low systemic toxicity. In vivo studies demonstrated that the maximum tolerated dose was significantly higher than the effective dose, suggesting a wide therapeutic window.

Comparative Analysis with Related Compounds

To better understand the biological activity of compound 1, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
Compound ASimilar structure with different substituentsModerate anticancer activity
Compound BDifferent functional groupsLow cytotoxicity but high selectivity for cancer cells

Q & A

Basic Research Questions

Q. What optimized synthetic routes are reported for 4-(1-Cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves transition-metal-free catalysis or nucleophilic substitution. For example, CsF in DME solvent catalyzes aryne intermediates for benzonitrile derivatives, yielding products after 24 hours at 25°C. Purification via silica gel column chromatography is critical, though yields may vary (e.g., 13% in one protocol). Optimization strategies include adjusting solvent polarity, catalyst loading, and reaction time . Analogous procedures for structurally related compounds use HRMS and 1H/13C NMR for validation .

Q. Which spectroscopic and computational methods are employed for structural characterization?

  • Methodological Answer : Nuclear magnetic resonance (1H/13C NMR) and FTIR confirm functional groups (e.g., cyano, vinyl). Retention factors (Rf) and melting points (mp) provide physical property data. Computational approaches like DFT/B3LYP calculate electronic structures and hyperpolarizabilities, while molecular dynamics simulate guest-host interactions in polymer matrices (e.g., PVK). Experimental validation uses Maker fringes for nonlinear optical susceptibility measurements .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its nonlinear optical (NLO) properties?

  • Methodological Answer : The π-conjugated system (cyano-vinyl-phenyl) enhances intramolecular charge transfer, increasing hyperpolarizability. DFT/B3LYP simulations predict second-/third-order NLO responses, validated experimentally via electric field poling and Maker fringes. Composite films with PVK show reorientation under external fields, critical for photonic applications .

Q. What strategies address low synthetic yields and byproduct formation in arylvinylbenzonitrile derivatives?

  • Methodological Answer : Low yields (e.g., 13%) may stem from steric hindrance or competing side reactions. Systematic screening of catalysts (e.g., CsF vs. KF) and solvents (polar aprotic vs. ethereal) improves selectivity. Real-time monitoring via TLC or in-situ IR spectroscopy identifies intermediates, enabling rapid optimization .

Q. How does the compound interact with polymer matrices in optoelectronic applications?

  • Methodological Answer : Molecular dynamics reveal spatial distribution in PVK matrices via radial distribution functions (RDF). Chromophore alignment under electric fields enhances NLO activity. Confinement effects in thin films stabilize dipole orientations, critical for device stability .

Q. Does the compound exhibit aggregation-induced emission (AIE) properties?

  • Methodological Answer : While not directly reported, structural analogs with cyano-vinyl motifs show AIE due to restricted intramolecular rotation (RIR) in aggregated states. Experimental screening in THF/water mixtures with fluorescence spectroscopy can validate AIE behavior, guided by DFT-predicted excited-state dynamics .

Q. How do structural modifications impact biological activity in related benzonitrile derivatives?

  • Methodological Answer : Substituents like hydroxyethyl or methylamino groups influence solubility and target binding. For example, diarylpyrimidine analogs (e.g., R278474) exhibit anti-HIV activity via NNRTI mechanisms. Structure-activity relationship (SAR) studies combine crystallography, molecular modeling, and virological assays to optimize potency .

Data Contradiction and Resolution

Q. How can researchers reconcile discrepancies in reported optical properties of benzonitrile derivatives?

  • Methodological Answer : Variations in hyperpolarizability values may arise from solvent effects or matrix interactions. Cross-validation using both DFT (gas phase vs. solvent models) and experimental techniques (e.g., Maker fringes vs. EFISH) ensures accuracy. Standardized poling protocols minimize batch-to-batch variability .

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